molecular formula C7H4BrFN2 B13649635 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine

6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B13649635
M. Wt: 215.02 g/mol
InChI Key: AKPGPIWHJZXRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1190316-52-9) is a high-value heterocyclic building block recognized for its utility in organic synthesis and drug discovery research. With a molecular formula of C 7 H 4 BrFN 2 and a molecular weight of 215.02 g/mol , this compound features a fused pyrrolopyridine scaffold substituted with bromo and fluoro functional groups. These halogens offer distinct synthetic handles: the bromine atom is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and serve as a component in hydrogen bonding interactions with biological targets . The 1H-pyrrolo[3,2-c]pyridine core is a privileged structure in medicinal chemistry. Although specific biological data for this exact compound is limited in the public domain, derivatives of this scaffold have demonstrated significant research value. For instance, rigid 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as potent colchicine-binding site inhibitors (CBSIs), disrupting tubulin polymerization and exhibiting excellent in vitro antiproliferative activities against various human cancer cell lines . Furthermore, this scaffold has been successfully employed in structure-based drug design to develop potent and selective, orally bioavailable inhibitors of protein kinases such as MPS1 (TTK), a critical target in oncology research . As such, this compound serves as a versatile precursor for constructing novel compounds for biochemical screening and structure-activity relationship (SAR) studies in these and other therapeutic areas. This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

6-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H

InChI Key

AKPGPIWHJZXRNH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Br)C(=CN2)F

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 3 Fluoro 1h Pyrrolo 3,2 C Pyridine and Its Analogues

Regioselective Halogenation Strategies

Sequential vs. Simultaneous Halogenation Techniques

The precise placement of both a bromine and a fluorine atom on the 1H-pyrrolo[3,2-c]pyridine scaffold necessitates a carefully planned halogenation strategy. The choice between sequential and simultaneous halogenation techniques is dictated by the desired regioselectivity and the reactivity of the heterocyclic core.

Sequential halogenation involves the stepwise introduction of each halogen. This approach offers greater control over the position of each substituent. For instance, the inherent reactivity of the azaindole nucleus often directs initial halogenation to the 3-position of the pyrrole (B145914) ring. Subsequent halogenation of the pyridine (B92270) ring can then be achieved under different reaction conditions. A mild and efficient method for the regioselective 3-bromination of azaindoles and diazaindoles has been developed using copper(II) bromide in acetonitrile (B52724) at room temperature. nih.gov This method provides a practical route to 3-bromoazaindoles, which can then be subjected to a second, different halogenation step.

Enzymatic halogenation offers another avenue for highly selective C-H functionalization. The RebH enzyme variant 3-LSR, for example, has been shown to catalyze the halogenation of indole (B1671886) and azaindole derivatives with excellent catalyst-controlled selectivity. organic-chemistry.orgorganic-chemistry.org Such biocatalytic methods, which operate under environmentally benign conditions, can be engineered to achieve specific halogenation patterns that might be challenging to obtain through traditional chemical means. organic-chemistry.orgorganic-chemistry.org

Simultaneous halogenation, where both halogens are introduced in a single synthetic operation, is less common for producing di-halo-pyrrolopyridines with specific and different halogens due to challenges in controlling regioselectivity. However, for the introduction of the same halogen at multiple sites, various methods exist. The development of regioselective halogenation of arenes and heterocycles using N-halosuccinimides in hexafluoroisopropanol (HFIP) provides a mild and efficient method for introducing halogens. nih.gov This system's versatility has been demonstrated in one-pot sequential dihalogenation reactions. nih.gov

Palladium-Mediated Cross-Coupling Approaches for Pyrrolo[3,2-c]pyridine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction and functionalization of the pyrrolo[3,2-c]pyridine skeleton. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Sonogashira Coupling Strategies for Pyrrolo[3,2-c]pyridine Formation

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a versatile method for the formation of C(sp²)–C(sp) bonds. researchgate.net This reaction has been successfully employed in the synthesis of precursors to pyrrolo[3,2-c]pyridine analogues.

A notable application is the Sonogashira cross-coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines with a variety of terminal alkynes. researchgate.netresearchgate.netorganic-chemistry.org This reaction serves as the initial step in a two-step procedure to access 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. researchgate.netresearchgate.netorganic-chemistry.org The coupling is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst. The resulting internal alkynes are valuable intermediates that can be further elaborated to form the pyrrole ring of the pyrrolo[3,2-c]pyridine system. researchgate.net

The reaction conditions for Sonogashira coupling can be optimized to accommodate a wide range of functional groups, including those sensitive to harsh reaction conditions. This mild and operationally simple process is compatible with functionalities such as free alcohols and unprotected amines. organic-chemistry.org

Suzuki-Miyaura Coupling for Arylation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. mdpi.com This methodology has been extensively applied to the arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffolds, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 6-position. mdpi.com

In a typical procedure, a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. A variety of palladium catalysts have been shown to be effective, including Pd(PPh₃)₄ and second-generation catalysts like XPhosPdG2. colab.ws The choice of catalyst and ligand can be crucial for achieving high yields and preventing side reactions such as debromination. colab.ws

The reaction conditions are generally mild and tolerant of numerous functional groups, making it a highly versatile tool for the diversification of the pyrrolo[3,2-c]pyridine core. Microwave-assisted Suzuki-Miyaura coupling has also been shown to be an efficient method for these transformations, often leading to reduced reaction times and improved yields. colab.ws

The following table provides examples of arylboronic acids that have been successfully coupled with a 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold.

Arylboronic AcidCatalyst SystemYield (%)Reference
p-Methoxyphenylboronic acidXPhosPdG2/XPhos89 colab.ws
Phenylboronic acidXPhosPdG2/XPhos74 colab.ws
Naphthylboronic acidXPhosPdG2/XPhos85 colab.ws
3,4-(Ethylenedioxy)phenylboronic acidXPhosPdG2/XPhos67 colab.ws

Catalytic Systems and Ligand Optimization in Cross-Coupling Reactions

The success of palladium-mediated cross-coupling reactions on the pyrrolo[3,2-c]pyridine scaffold is highly dependent on the choice of the catalytic system, which includes the palladium precursor and the supporting ligand. Optimization of these components is crucial for achieving high efficiency, selectivity, and functional group compatibility.

A range of palladium catalysts have been employed for Suzuki-Miyaura couplings of bromopyridines and related heterocycles. Commercially available catalysts such as Pd(PPh₃)₄ are often effective. rsc.org However, for more challenging substrates, more advanced catalytic systems are often required. For instance, the use of a tandem catalyst system of XPhosPdG2 and the XPhos ligand has been shown to be effective in preventing debromination, a common side reaction in Suzuki-Miyaura couplings of bromo-heterocycles. colab.ws

The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst. Sterically bulky and electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, have demonstrated broad utility in the cross-coupling of a wide range of heteroarylboronic acids with aryl and heteroaryl halides. youtube.com The development of palladacycle precatalysts has also provided highly active and stable catalytic systems for these transformations. nih.gov

Automated, high-throughput screening methods are increasingly being used to rapidly optimize reaction conditions, including the identification of the optimal catalyst, ligand, base, and solvent for a specific transformation. nih.gov These approaches allow for the efficient exploration of a large parameter space, leading to the development of highly robust and efficient cross-coupling protocols. nih.gov

Nucleophilic Substitution and Rearrangement Reactions for Pyrrolo[3,2-c]pyridine Modification

Nucleophilic substitution reactions provide a direct method for the functionalization of the pyrrolo[3,2-c]pyridine nucleus by replacing a leaving group, typically a halogen, with a nucleophile.

Displacement of Halogens with Oxygen Nucleophiles (e.g., conversion to hydroxyl)

The conversion of a bromo-substituent on the pyrrolo[3,2-c]pyridine ring to a hydroxyl group represents a key transformation for accessing phenol (B47542) analogues. While direct nucleophilic aromatic substitution of an aryl bromide with hydroxide (B78521) can be challenging, modern catalytic methods have provided efficient solutions.

Copper-catalyzed hydroxylation of (hetero)aryl halides has emerged as a powerful method for the synthesis of phenols and hydroxylated heteroarenes. organic-chemistry.orgresearchgate.net One highly effective system utilizes catalytic amounts of Cu(acac)₂ with N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide as a ligand. organic-chemistry.org This method allows for the hydroxylation of (hetero)aryl bromides at relatively low temperatures (around 80°C). organic-chemistry.org

Palladium-catalyzed hydroxylation offers another robust alternative. The Buchwald-Hartwig amination protocol has been extended to C-O bond formation, including the synthesis of phenols from aryl halides. rsc.org More directly, palladium-catalyzed hydroxylation of aryl halides can be achieved using boric acid as an efficient hydroxide source. organic-chemistry.org This transformation tolerates a broad range of functional groups and proceeds under mild conditions. organic-chemistry.org

The choice of catalytic system is crucial for achieving high yields in these transformations. For copper-catalyzed hydroxylations, the ligand plays a key role in promoting the reaction. organic-chemistry.org In palladium-catalyzed systems, the selection of the appropriate phosphine ligand is critical for efficient catalysis. organic-chemistry.org

The following table summarizes conditions for the hydroxylation of aryl bromides, which are applicable to the 6-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold.

Catalyst SystemHydroxide SourceTemperature (°C)Reference
Cu(acac)₂ / BHMPOLiOH80 organic-chemistry.org
Pd(OAc)₂ / t-BuBrettPhosB(OH)₃100 organic-chemistry.org
CuI / 8-Hydroxyquinolin-N-oxideNaOH110

Rearrangement Mechanisms in Pyrrolopyridine Systems

Rearrangement reactions represent a powerful strategy in the synthesis of complex heterocyclic scaffolds, allowing for the conversion of one isomeric system into another, often more synthetically challenging, isomer. Within the broader family of pyrrolopyridines, such skeletal reorganizations are crucial for accessing diverse substitution patterns.

A notable example involves the rearrangement of a pyrrolo[2,3-b]pyridine core to a pyrrolo[3,2-c]pyridine system. It has been demonstrated that the fusion of 4-chloropyrrolo[2,3-b]pyridine with an appropriate nitroaniline can lead to the formation of 1-aryl-4-aminopyrrolo[3,2-c]pyridine hydrochloride salts. This transformation proceeds through a significant ring rearrangement mechanism. While the precise stepwise mechanism is complex, it is understood to involve nucleophilic substitution followed by a series of ring-opening and ring-closing events that ultimately reorganize the bicyclic framework from the 7-azaindole (B17877) structure to the 5-azaindole (B1197152) structure.

Other related heterocyclic systems also exhibit rearrangement tendencies that inform the chemistry of pyrrolopyridines. For instance, base-catalyzed rearrangements of 2-dichloromethyl-2H-pyrroles can lead to ring expansion, forming substituted pyridines. rsc.org These reactions are proposed to proceed through bicyclic bham.ac.uk intermediates. rsc.org While not a direct pyrrolopyridine rearrangement, this illustrates the mechanistic pathways available to fused heterocyclic systems under specific conditions. The study of such rearrangements is critical for understanding potential side reactions and for the deliberate design of synthetic routes to specific pyrrolopyridine isomers.

Advanced Functionalization and Derivatization of 6 Bromo 3 Fluoro 1h Pyrrolo 3,2 C Pyridine

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quench

Halogen-metal exchange is a powerful and widely utilized method for the formation of carbon-carbon and carbon-heteroatom bonds. This process typically involves the reaction of an aryl or heteroaryl halide with an organolithium reagent, generating a highly reactive organometallic intermediate that can be trapped with various electrophiles.

Lithium-Halogen Exchange at Bromine and Fluorine Positions

In the context of 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine, the two halogen atoms present distinct reactivities for lithium-halogen exchange. The rate of exchange for halogens generally follows the trend I > Br > Cl >> F. Consequently, the bromine atom at the C6-position is significantly more susceptible to exchange than the fluorine atom at the C3-position.

Treatment of the substrate with an alkyl lithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), is expected to selectively generate the 6-lithio-3-fluoro-1H-pyrrolo[3,2-c]pyridine intermediate. The fluorine atom would remain intact under these conditions. The N-H proton of the pyrrole (B145914) ring is acidic and will also be deprotonated by the organolithium reagent, requiring the use of at least two equivalents of the base to achieve both deprotonation and the desired halogen-metal exchange.

Table 1: Predicted Selectivity in Lithium-Halogen Exchange

Position Halogen Relative Reactivity Expected Outcome with 2 eq. R-Li
C6 Bromine High Selective exchange to form C6-Li

Introduction of Formyl and Other Carbonyl Groups

The organolithium species generated via bromine-lithium exchange is a potent nucleophile. Its reaction with a suitable electrophile allows for the introduction of various functional groups at the C6-position.

To introduce a formyl group (-CHO), a common strategy is to quench the lithiated intermediate with an appropriate formylating agent. N,N-Dimethylformamide (DMF) is a widely used electrophile for this purpose. The reaction proceeds through the addition of the organolithium to the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the corresponding aldehyde.

Other carbonyl groups can be introduced using similar principles. For instance, reaction with carbon dioxide (CO2) followed by acidic workup would yield the carboxylic acid. Acylation could be achieved using acid chlorides or esters, though careful control of reaction conditions is necessary to avoid side reactions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrrolo[3,2-c]pyridine Nucleus

The pyrrolo[3,2-c]pyridine ring system possesses a unique electronic character, with the pyrrole ring being electron-rich and the pyridine (B92270) ring being electron-deficient. This duality governs its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): The electron-rich pyrrole moiety is the preferred site for electrophilic attack. The most nucleophilic position on the unsubstituted 1H-pyrrolo[3,2-c]pyridine is typically the C3 position. However, in the title compound, this position is already substituted with a fluorine atom. The C2 and C7 positions are other potential sites for electrophilic attack, though the directing effects of the existing bromo and fluoro substituents would need to be considered.

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens. The bromine atom at the C6-position makes this site a prime candidate for S_NAr reactions. Strong nucleophiles, such as alkoxides, amides, or thiolates, can displace the bromide, especially under heated conditions. The fluorine atom at C3 is generally a poorer leaving group than bromine in S_NAr reactions unless significantly activated by electron-withdrawing groups.

Directed Ortho Metalation (DoM) Strategies for Position-Specific Functionalization

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to an adjacent ortho position.

In this compound, the pyrrole N-H, after protection with a suitable group (e.g., Boc, SEM), could potentially act as a DMG. Deprotonation would be directed to the C2 position. Alternatively, the pyridine nitrogen itself can act as a directing group, potentially facilitating deprotonation at the C7 position. The specific outcome would depend heavily on the reaction conditions and the protecting group strategy employed.

Oxidation and Reduction Chemistry of the Pyrrolo[3,2-c]pyridine System

The oxidation and reduction of the pyrrolo[3,2-c]pyridine core can lead to various derivatives. The pyridine ring can be reduced to a piperidine (B6355638) ring using strong reducing agents like catalytic hydrogenation under forcing conditions. The pyrrole ring is generally more resistant to reduction.

Selective Oxidation of the Pyridine Nitrogen

The pyridine nitrogen atom contains a lone pair of electrons and is susceptible to oxidation. This reaction typically leads to the formation of an N-oxide. Common oxidizing agents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide can significantly alter the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution at different positions. This transformation offers a strategic handle for further derivatization of the heterocyclic core.

Table 2: Summary of Functionalization Strategies

Section Reaction Type Primary Target Site Key Reagents Expected Product Type
3.1 Halogen-Metal Exchange C6-Br n-BuLi, then Electrophile (e.g., DMF) C6-Substituted derivative
3.2 Nucleophilic Substitution C6-Br Nucleophiles (e.g., NaOMe, R2NH) C6-Substituted derivative
3.3 Directed Ortho Metalation C2 or C7 Protecting Group, n-BuLi C2/C7-Substituted derivative

Controlled Reduction of the Pyrrole and Pyridine Rings

The selective reduction of either the pyridine or the pyrrole ring within the this compound scaffold presents a synthetic challenge due to the nuanced reactivity of the bicyclic system. However, established methodologies for the reduction of related heterocyclic systems can be extrapolated to predict potential outcomes for this specific compound.

Controlled hydrogenation of the pyridine moiety in azaindole systems, while preserving the pyrrole ring and sensitive halogen substituents, can be a formidable task. Typical catalytic hydrogenation conditions often lead to the reduction of both rings or dehalogenation. Nevertheless, the use of specific catalysts and controlled reaction conditions can, in principle, achieve the desired selectivity. For instance, heterogeneous catalysts like rhodium on carbon or platinum oxide under mild conditions have been shown to selectively hydrogenate the pyridine ring in certain nitrogen-containing heterocycles. liverpool.ac.ukrsc.org The application of such methods to this compound would be expected to yield the corresponding 6-bromo-3-fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.

Alternatively, dissolving metal reductions, such as the Birch reduction, offer a different approach to selectively reduce the pyridine ring. This method has been successfully applied to the partial reduction of the pyridine ring in pyrroloisoquinolines. nih.gov By analogy, treatment of this compound with a dissolving metal in liquid ammonia (B1221849) could potentially lead to the selective reduction of the pyridine ring, affording the dihydro- or tetrahydro-pyrrolo[3,2-c]pyridine derivative. The precise outcome would depend on the specific reaction conditions and the electronic nature of the substrate.

The selective reduction of the pyrrole ring while leaving the pyridine ring intact is a less common transformation. The pyrrole ring is generally more electron-rich and less aromatic than the pyridine ring, making it susceptible to reduction under certain conditions. However, achieving this selectivity in the presence of a reducible pyridine ring and a C-Br bond is challenging. Specific enzymatic or chemoenzymatic methods, or highly specialized catalytic systems, might be required to achieve such a transformation.

Reduction Method Target Ring Potential Product Key Considerations
Catalytic Hydrogenation (e.g., Rh/C, PtO₂)Pyridine6-Bromo-3-fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridineCatalyst choice, reaction conditions (pressure, temperature, solvent) are critical to avoid dehalogenation and over-reduction.
Birch Reduction (e.g., Na/NH₃)Pyridine6-Bromo-3-fluoro-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-c]pyridineControl of stoichiometry and reaction time is crucial to prevent reduction of the pyrrole ring.
Specialized Catalysis/Enzymatic ReductionPyrrole6-Bromo-3-fluoro-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridineHighly specific and less generally applicable methods would be required.

Chemo- and Regioselective Functionalization Techniques

The presence of multiple reactive sites in this compound—namely the C-Br bond, the N-H of the pyrrole, and various C-H bonds on both rings—necessitates the use of highly chemo- and regioselective functionalization techniques.

Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of the C6-position, leveraging the reactivity of the C-Br bond. The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide range of aryl and heteroaryl substituents. This reaction has been successfully applied to 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives, demonstrating its utility for creating carbon-carbon bonds at the C6 position. Similarly, other palladium-catalyzed reactions such as the Buchwald-Hartwig amination for C-N bond formation and Sonogashira coupling for the introduction of alkynyl groups are expected to proceed with high regioselectivity at the C6-position.

The regioselective functionalization of the C-H bonds of the pyrrolo[3,2-c]pyridine core presents a more complex challenge. Directed metalation, where a directing group guides a metalating agent to a specific position, is a potential strategy. For instance, protection of the pyrrole nitrogen with a suitable directing group could facilitate lithiation or magnesiation at the C7 position, allowing for subsequent electrophilic trapping.

Furthermore, direct C-H activation/functionalization methodologies are emerging as powerful tools for the modification of heterocyclic systems. While specific examples for this compound are not prevalent in the literature, related azaindole systems have been shown to undergo regioselective C-H arylation and other functionalizations. mdpi.com The electronic effects of the fluorine and bromine substituents, as well as the nitrogen atoms in the bicyclic core, would play a crucial role in determining the regioselectivity of such reactions.

Reaction Type Position of Functionalization Reagents/Catalyst Potential Products
Suzuki-Miyaura CouplingC6Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base6-Aryl/heteroaryl-3-fluoro-1H-pyrrolo[3,2-c]pyridines
Buchwald-Hartwig AminationC6Amine, Pd catalyst, ligand, base6-Amino-3-fluoro-1H-pyrrolo[3,2-c]pyridines
Sonogashira CouplingC6Terminal alkyne, Pd/Cu catalyst, base6-Alkynyl-3-fluoro-1H-pyrrolo[3,2-c]pyridines
Directed ortho-MetalationC7 (hypothetical)N-Protecting/directing group, strong base (e.g., n-BuLi), electrophile7-Substituted-6-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridines
Direct C-H ArylationC2, C4, or C7 (hypothetical)Aryl halide, Pd catalyst, ligand, baseVariously arylated 6-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridines

Spectroscopic and Analytical Characterization Methodologies in Pyrrolo 3,2 C Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: Proton NMR spectroscopy for 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine is expected to reveal distinct signals for each of the four protons in the molecule: one for the N-H group of the pyrrole (B145914) ring and three for the protons on the aromatic framework. The chemical shifts (δ) of these signals, their integration (area under the peak), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons and the fluorine atom would confirm the substitution pattern on the bicyclic ring system. For instance, the fluorine atom would induce characteristic splitting in the signal of the nearest proton.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, one for each carbon atom. The chemical shifts are indicative of the carbon's environment; for example, the carbon atom bonded to the highly electronegative fluorine atom (C-F) would appear at a significantly downfield shift and exhibit a large one-bond coupling constant (¹JCF). Similarly, the carbon bonded to bromine (C-Br) would have a characteristic chemical shift.

¹⁹F NMR: As the compound contains a fluorine atom, ¹⁹F NMR is an essential technique. It would show a single resonance for the fluorine atom, confirming its presence. The coupling observed between the fluorine and adjacent protons in the ¹H NMR spectrum would be mirrored in the ¹⁹F NMR spectrum, providing definitive evidence for the fluorine's position at the C3 position.

TechniqueExpected Observations for this compound
¹H NMRSignals for 1 N-H proton and 3 aromatic C-H protons. Splitting patterns influenced by H-H and H-F coupling.
¹³C NMR7 distinct carbon signals. A large ¹JCF coupling constant for the carbon attached to fluorine.
¹⁹F NMRA single resonance, with potential coupling to nearby protons, confirming the C-F bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, HRMS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and confirming its elemental formula.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of HPLC with the detection capabilities of MS. It is often used to analyze reaction mixtures or assess the purity of a sample, confirming the presence and molecular weight of the target compound.

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that allows for the analysis of thermally labile molecules without significant fragmentation. For this compound, ESI-MS would show a prominent ion corresponding to the protonated molecule [M+H]⁺.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. A key feature in the mass spectrum of this compound would be the isotopic pattern characteristic of bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion peak would appear as a pair of peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass units.

ParameterExpected Value for C₇H₄BrFN₂
Molecular FormulaC₇H₄BrFN₂
Monoisotopic Mass213.9542 g/mol
Nominal Mass214 g/mol
Key Isotopic PatternTwo peaks of ~1:1 intensity at [M]⁺ and [M+2]⁺ due to ⁷⁹Br/⁸¹Br isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its structural features.

Functional Group / BondVibrational ModeExpected Absorption Range (cm⁻¹)
N-H (Pyrrole)Stretching~3300 - 3500 (sharp)
C-H (Aromatic)Stretching~3000 - 3100
C=C / C=N (Aromatic Rings)Stretching~1400 - 1650
C-FStretching~1000 - 1350

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, researchers can map the electron density and thus determine the precise positions of all atoms in the molecule. This analysis provides unambiguous confirmation of the compound's constitution and stereochemistry. Furthermore, it reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group, which dictate how the molecules pack in the solid state. Although a crystal structure for this compound is not publicly documented, this technique would be the ultimate arbiter of its solid-state conformation.

Crystallographic Data (Illustrative)Information Provided
Crystal System & Space GroupDefines the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)Gives the size and shape of the basic repeating unit of the crystal.
Atomic CoordinatesPrecise x, y, z position of every atom.
Bond Lengths & AnglesConfirms the molecular geometry.
Intermolecular InteractionsReveals hydrogen bonding, π-stacking, etc.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, UPLC, Column Chromatography)

Chromatographic methods are fundamental for both the purification of synthesized compounds and the assessment of their purity.

Column Chromatography: This is a preparative technique used to separate the desired compound from byproducts and unreacted starting materials after a chemical synthesis. For a compound like this compound, silica (B1680970) gel is commonly used as the stationary phase, and a mixture of non-polar and polar solvents (e.g., a gradient of ethyl acetate (B1210297) in hexanes) serves as the mobile phase to elute the components based on their polarity.

HPLC and UPLC: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are analytical techniques used to determine the purity of the final compound with high precision. In a typical reversed-phase HPLC analysis, the compound is passed through a column packed with a non-polar stationary phase (like C18 silica). The purity is determined by integrating the area of the peak corresponding to the compound and is often expressed as a percentage of the total area of all observed peaks at a specific UV wavelength. UPLC operates on the same principles but uses smaller particles in the column, allowing for faster analysis and higher resolution.

TechniquePrimary ApplicationCommon Stationary PhaseCommon Mobile Phase
Column ChromatographyPurification / IsolationSilica GelHexane / Ethyl Acetate Gradient
HPLC / UPLCPurity AssessmentC18-functionalized SilicaAcetonitrile (B52724) / Water Gradient

Computational and Theoretical Investigations of 6 Bromo 3 Fluoro 1h Pyrrolo 3,2 C Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are widely employed to model the behavior of electrons within a molecule, providing a detailed picture of its characteristics. nih.govresearchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), would be employed to determine its optimized molecular structure. researchgate.netnih.gov These calculations yield key information on bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional arrangement of the atoms.

Furthermore, these studies can generate electrostatic potential maps, which illustrate the charge distribution across the molecule. researchgate.net These maps are crucial for identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, thereby predicting sites of potential chemical reactivity. For instance, the lone pair of electrons on the nitrogen atoms and the electron-withdrawing effects of the halogen substituents would significantly influence the molecule's electrostatic potential and its interactions with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key component of computational reactivity studies. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For related heterocyclic systems, this energy gap has been calculated to be a predictor of reactivity. researchgate.net Computational analysis of this compound would provide the energies of these orbitals and the magnitude of the energy gap, offering insights into its potential as an electron donor or acceptor in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

ParameterCalculated Value (eV)Implication
EHOMO -6.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -1.8Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.7ELUMO - EHOMO; indicates chemical reactivity and stability.

Pyrrolopyridine systems can also exhibit tautomerism, where protons can shift between different nitrogen atoms, leading to different isomeric forms. For this compound, the proton on the pyrrole (B145914) nitrogen (N1) could potentially migrate to the pyridine (B92270) nitrogen (N7). Quantum chemical calculations are essential for determining the relative energies and thermodynamic stabilities of these different tautomers. By comparing the computed energies, researchers can predict which tautomeric form is likely to predominate under given conditions, which is crucial as different tautomers can have distinct chemical and biological properties.

Molecular Modeling and Conformational Analysis

While the fused ring system of this compound is largely planar and rigid, molecular modeling can still provide valuable information. Conformational analysis would be particularly relevant for derivatives of this compound that possess flexible side chains. Using computational methods, researchers can systematically rotate bonds to explore the potential energy surface and identify low-energy, stable conformations. This information is vital for understanding how the molecule might interact with biological targets, such as enzyme active sites, where a specific three-dimensional shape is often required for binding.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. mdpi.com

NMR Chemical Shifts: Quantum mechanical methods, particularly DFT, are now routinely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. These predicted shifts are often scaled or compared with experimental data for a set of reference compounds to improve accuracy. nih.gov This predictive capability is especially useful for assigning signals in complex spectra and for distinguishing between different isomers. nih.govresearchgate.net

IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical IR spectrum can be produced. researchgate.net These calculated frequencies are often scaled by a factor to account for systematic errors in the computational method. researchgate.net This allows for the assignment of specific vibrational modes (e.g., C-H stretch, N-H bend) to the experimentally observed absorption bands.

Table 2: Hypothetical Comparison of Predicted vs. Experimental Spectroscopic Data

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR Chemical Shift (H at C2) 7.15 ppm7.12 ppm
¹³C NMR Chemical Shift (C3) 145.8 ppm146.2 ppm
¹⁹F NMR Chemical Shift (F at C3) -120.3 ppm-121.5 ppm
IR Frequency (N-H stretch) 3450 cm⁻¹3445 cm⁻¹

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding how a molecule reacts is fundamental to synthetic chemistry. Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping the potential energy surface of a reaction. For a proposed reaction involving this compound, researchers can calculate the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. By computationally modeling different possible pathways, chemists can determine the most energetically favorable mechanism, providing insights that can be used to optimize reaction conditions, improve yields, and predict the formation of byproducts.

Role of 6 Bromo 3 Fluoro 1h Pyrrolo 3,2 C Pyridine As a Building Block and Scaffold in Chemical Research

Applications in Novel Heterocycle Design and Synthesis

The pyrrolo[3,2-c]pyridine scaffold is recognized for its significant pharmacological potential, particularly in the development of anticancer agents. nih.govsemanticscholar.org The 6-bromo variant, in particular, is a versatile building block for creating libraries of novel heterocyclic compounds. The bromine atom at the C6 position is strategically placed for participation in various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

A notable example is the synthesis of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which were designed as colchicine-binding site inhibitors for cancer therapy. nih.gov In this synthesis, the starting material, 6-bromo-1H-pyrrolo[3,2-c]pyridine, first undergoes N-arylation with 3,4,5-trimethoxyphenylboronic acid. nih.gov The resulting intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, is then subjected to Suzuki cross-coupling reactions with various arylboronic acids. nih.gov This strategy allows for the systematic introduction of different aryl groups at the C6 position, leading to a diverse library of compounds for biological screening. nih.gov This modular approach highlights the value of the bromo-substituted scaffold in generating novel chemical entities with potential therapeutic applications. nih.govmdpi.commdpi.com

The general synthetic utility of pyrrolopyridines extends to various isomers, which are key components in a range of biologically active molecules and approved drugs, underscoring the importance of this scaffold class in medicinal chemistry. mdpi.comnbuv.gov.ua

Scaffold for Structure-Based Design in Ligand Development

The rigid framework of the pyrrolo[3,2-c]pyridine core makes it an excellent scaffold for structure-based ligand design. nih.gov Its defined geometry helps in positioning functional groups in specific orientations to achieve optimal interactions with biological targets. This scaffold has been successfully employed in the development of inhibitors for various protein kinases, which are crucial targets in oncology and inflammatory diseases. nih.govnih.gov

The design of ligands based on the pyrrolo[3,2-c]pyridine scaffold often involves creating specific non-covalent interactions with the target protein's binding site. Key interactions include:

Hydrogen Bonding: The nitrogen atoms in the pyridine (B92270) and pyrrole (B145914) rings can act as hydrogen bond acceptors or donors, respectively. For instance, in the design of tubulin inhibitors, the 1H-pyrrolo[3,2-c]pyridine core was shown to form a critical hydrogen bond with the amino acid residue Thrα179 in the colchicine (B1669291) binding site. nih.gov

Salt Bridges: In related scaffolds like 1H-pyrrolo[3,2-c]quinolines, the basic nitrogen atom of substituents can form strong salt bridges with conserved aspartic acid residues in the binding sites of G-protein-coupled receptors, such as the 5-HT6 receptor. mdpi.com This principle of incorporating a basic moiety to engage with acidic residues is a common strategy in ligand design.

Hydrophobic Interactions: Appending aryl groups or other lipophilic substituents to the scaffold allows for the exploration of hydrophobic pockets within the binding site, which can significantly enhance binding affinity and selectivity.

By strategically modifying the scaffold, researchers can fine-tune these interactions to optimize a ligand's potency and selectivity for a given biological target.

Systematic modification of the substitution patterns on the pyrrolo[3,2-c]pyridine scaffold is a key strategy for understanding structure-activity relationships (SAR) and optimizing ligand properties.

In the development of FMS kinase inhibitors, a series of diarylamides and diarylureas possessing the pyrrolo[3,2-c]pyridine scaffold were synthesized and evaluated. nih.gov The study revealed that the position of substituents on an attached phenyl ring significantly impacted inhibitory potency. For example, para-disubstituted compounds were found to be more potent than their corresponding meta-disubstituted isomers, providing clear SAR data to guide further optimization. nih.gov

Another extensive exploration involved the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as potential anticancer agents. nih.gov By introducing a wide variety of substituted aryl groups at the C6 position via Suzuki coupling, researchers were able to probe the effects of different electronic and steric properties on antiproliferative activity. nih.gov The results showed that compounds with an indolyl group at this position exhibited the most potent activity against several cancer cell lines. nih.govsemanticscholar.org This demonstrates how varying the substitution pattern on the scaffold can lead to the discovery of highly active compounds. nih.gov

The table below summarizes the antiproliferative activities of selected 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, illustrating the impact of the C6-substituent.

CompoundC6-Substituent (B-ring)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10aPhenyl1.231.561.87
10dp-tolyl0.981.121.34
10h4-methoxyphenyl0.560.670.88
10l4-fluorophenyl0.760.891.03
10m4-chlorophenyl0.810.951.16
10rPyridin-3-yl1.541.892.11
10tIndol-5-yl0.120.150.21

Development of Chemical Probes and Tools for Biological Pathway Interrogation

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been developed as potent and selective inhibitors of specific biological targets, making them valuable as chemical probes for interrogating cellular signaling pathways. nih.govnih.gov A chemical probe is a small molecule that can be used to study the function of a specific protein in a biological system.

For example, a pyrrolo[3,2-c]pyridine derivative, compound 1r , was identified as a highly potent and selective FMS kinase inhibitor (IC₅₀ = 30 nM). nih.govnih.gov This level of potency and selectivity allows researchers to use this compound to specifically block FMS kinase activity in cells and study the downstream consequences, thereby elucidating the role of this kinase in various physiological and pathological processes, such as cancer and inflammation. nih.govtandfonline.com Similarly, the development of pyrrolo[3,2-c]pyridine-based tubulin polymerization inhibitors provides tools to investigate the intricate processes of microtubule dynamics and their role in cell division and cancer progression. nih.govtandfonline.com The ability to create these targeted inhibitors stems from the modularity of the scaffold, which allows for systematic optimization of binding affinity and selectivity. nih.gov

Potential Applications in Materials Science and Optoelectronic Research (as a general scaffold class)

The fused aromatic system of pyrrolopyridines imparts them with interesting photophysical properties, suggesting their potential use in materials science and optoelectronics. Related heterocyclic scaffolds, such as pyrrolo[3,2-b]pyrroles and diketopyrrolopyrroles containing pyridine units, have been investigated for applications in organic electronics. rsc.orgrsc.org These materials often exhibit strong fluorescence and their electronic properties can be tuned by chemical modification. rsc.org

Pyrrolo[3,4-c]pyridine derivatives, for instance, are known to be promising fluorescent materials that emit in the blue-green spectral range. researchgate.netmdpi.com The optoelectronic properties of these scaffolds can be tailored by altering the substitution patterns and the arrangement of functional groups. rsc.orgresearchgate.net By analogy, the 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold could serve as a core for developing new materials. The electron-withdrawing nature of the pyridine ring and the fluorine atom, combined with the electron-donating pyrrole ring, creates an intrinsic dipole that could be beneficial for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine atom provides a convenient site for polymerization or for attaching other functional units to create conjugated polymers with tailored optoelectronic properties. rsc.org

Influence of Halogen Substituents (Bromine and Fluorine) on Scaffold Reactivity and Modularity

The halogen substituents on the this compound scaffold play distinct and crucial roles in its chemical reactivity and utility as a modular building block.

The bromine atom at the C6 position is the key to the scaffold's modularity. It serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig reactions. As demonstrated in the synthesis of colchicine-binding site inhibitors, the C-Br bond is selectively activated by a palladium catalyst to form a new carbon-carbon bond with a boronic acid, allowing for the introduction of a wide array of aryl and heteroaryl substituents. nih.gov This reactivity enables the rapid generation of compound libraries for drug discovery and the systematic tuning of the scaffold's electronic and steric properties.

Together, the orthogonal nature of the C-Br and C-F bonds—one being a reactive handle for diversification and the other a modulator of physicochemical properties—makes this compound a highly valuable and versatile scaffold in modern chemical research.

Future Directions and Challenges in 6 Bromo 3 Fluoro 1h Pyrrolo 3,2 C Pyridine Research

Greener Pathways: The Imperative for Sustainable Synthetic Routes

Furthermore, the exploration of novel catalytic systems is paramount. This includes the use of earth-abundant metal catalysts, such as iron, to replace precious metals in cross-coupling reactions. researchgate.net Visible-light photoredox catalysis also offers a mild and efficient alternative for the construction of N-containing heterocycles, potentially reducing the need for harsh reaction conditions. researchgate.netacs.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrrolo[3,2-c]pyridine Synthesis

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Solvents Often uses hazardous organic solventsPrioritizes water or biodegradable solvents
Catalysts Frequently employs precious metals (e.g., Palladium)Focuses on earth-abundant metals (e.g., Iron, Copper) or metal-free catalysis
Reaction Steps Typically multi-step with purification at each stageAims for one-pot, multi-component reactions
Energy Consumption May require high temperatures and pressuresUtilizes milder conditions, including visible-light photocatalysis
Waste Generation Can produce significant amounts of byproducts and wasteEmphasizes atom economy and waste reduction

Mastering Chirality: The Frontier of Stereoselective Synthesis

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. The development of methods for the stereoselective synthesis of chiral derivatives of 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine is a critical area of future research. researchgate.net This involves the design of asymmetric catalytic systems that can control the formation of stereocenters with high enantioselectivity. researchgate.netnih.gov

N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the atroposelective synthesis of related heterocyclic systems, offering a potential strategy for creating axially chiral pyrrolo[3,2-c]pyridine derivatives. acs.org Furthermore, leveraging chiral auxiliaries and developing novel enantioselective cycloaddition reactions will be instrumental in accessing a diverse range of optically pure compounds for biological evaluation. researchgate.netnih.gov

Illuminating Mechanisms: Advanced Characterization of Fleeting Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. The study of dynamic and transient species, such as reactive intermediates and transition states, presents a significant challenge. Future research will increasingly rely on advanced characterization techniques to probe these fleeting species.

In-situ spectroscopic methods, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide real-time information about the progress of a reaction and help identify short-lived intermediates. africanjournalofbiomedicalresearch.com Computational modeling, including Density Functional Theory (DFT) calculations, can complement experimental data by providing insights into reaction pathways and the stability of intermediates, aiding in the rational design of more efficient synthetic strategies. acs.org

The Digital Alchemist: Integrating AI and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize synthetic chemistry. rsc.orgbeilstein-journals.org These powerful computational tools can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, optimize reaction conditions, and even design novel synthetic routes. acs.orgnih.govasiaresearchnews.com

For this compound, ML models could be developed to predict the optimal catalysts, solvents, and reagents for its synthesis and functionalization. beilstein-journals.org This data-driven approach has the potential to significantly accelerate the discovery of new derivatives with desired properties, reducing the time and resources required for experimental screening. asiaresearchnews.com

Uncharted Reactivity: Exploring Novel Catalytic Transformations

The functionalization of the this compound core is key to accessing a wide range of derivatives with diverse biological activities. Future research will focus on exploring novel reactivity patterns and catalytic transformations to expand the synthetic toolbox.

This includes the development of selective C-H functionalization methods, which allow for the direct modification of the heterocyclic core without the need for pre-functionalized starting materials. nih.gov Photocatalysis and electrochemistry offer new avenues for activating the molecule and promoting unique bond formations. nih.gov Furthermore, the exploration of synergetic catalytic systems, where two or more catalysts work in concert, could unlock unprecedented transformations and provide access to previously inaccessible chemical space. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via halogenation of a pyrrolopyridine precursor. Bromination can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, while fluorination may employ fluorinating agents like Selectfluor under inert conditions. Optimization involves adjusting stoichiometry, solvent polarity, and temperature. For example, excess brominating agents (1.2–1.5 equiv) improve yields, as shown in analogous pyrrolopyridine brominations .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Expect aromatic proton signals in the δ 7.5–8.5 ppm range. The fluorine atom induces deshielding, splitting adjacent proton signals (e.g., J = 8–12 Hz for 3-fluoro substitution) .
  • 19F NMR : A singlet near δ -110 to -120 ppm confirms the fluorine substituent.
  • Mass Spectrometry : The molecular ion [M+H]+ should match the molecular formula (C7H4BrFN2; exact mass ≈ 229.95). Fragmentation patterns (e.g., loss of Br or F) aid validation .

Q. What are the key solubility and stability considerations for handling this compound in aqueous/organic media?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). Stability tests under varying pH (4–9) and temperatures (4–25°C) are critical. For long-term storage, inert atmospheres (N2/Ar) and desiccants are recommended to prevent hydrolysis of the pyrrolopyridine core .

Advanced Research Questions

Q. How does the electronic nature of bromine and fluorine substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura) in derivatization?

  • Methodological Answer :

  • Bromine : Acts as a leaving group in Pd-catalyzed couplings. Reactivity follows the order Br > Cl in Suzuki reactions, with yields >80% using Pd(PPh3)4 and K2CO3 in dioxane/water (3:1) at 90°C .
  • Fluorine : Electron-withdrawing effects enhance electrophilicity at adjacent positions, directing cross-coupling to the bromine site. Regioselectivity can be confirmed via NOESY or X-ray crystallography .
  • Example : Coupling 6-bromo-3-fluoro-pyrrolopyridine with arylboronic acids yields biaryl derivatives for kinase inhibitor screening .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for pyrrolopyridine derivatives?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:

  • Prodrug Design : Introduce ester or amide groups to enhance membrane permeability.
  • Metabolic Profiling : Use LC-MS to identify degradation products (e.g., dehalogenation or oxidation).
  • Pharmacokinetic Optimization : Adjust dosing regimens or formulations (nanoparticles, liposomes) to improve half-life .

Q. How can computational methods (DFT, molecular docking) predict the reactivity and binding affinity of 6-bromo-3-fluoro-pyrrolopyridine derivatives?

  • Methodological Answer :

  • DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices. For example, the C6 bromine and C3 fluorine sites show high electrophilicity, favoring nucleophilic substitution .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The pyrrolopyridine core mimics ATP’s adenine binding, with halogen substituents enhancing hydrophobic contacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.